8-(3-hydroxypropyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-HYDROXYPROPYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a hydroxypropyl group, multiple methyl groups, and a phenyl group attached to an imidazo[1,2-g]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-HYDROXYPROPYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxypropyl group: This can be achieved through nucleophilic substitution reactions using 3-chloropropanol or similar reagents.
Phenylation: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3-HYDROXYPROPYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the imidazo[1,2-g]purine core.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a ketone, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
8-(3-HYDROXYPROPYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine derivatives.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(3-HYDROXYPROPYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-HYDROXYPROPYL)-1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-((3-HYDROXYPROPYL)AMINO)-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-BROMO-7-[3-(4-ETHYLPHENOXY)-2-HYDROXYPROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
8-(3-HYDROXYPROPYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups and its imidazo[1,2-g]purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-(3-hydroxypropyl)-2,4,8-trimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O3/c1-12-14(13-8-5-4-6-9-13)23(10-7-11-25)18-20-16-15(24(12)18)17(26)22(3)19(27)21(16)2/h4-6,8-9,25H,7,10-11H2,1-3H3 |
InChI Key |
OHHYNEXYNQRGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
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